

Delving into AZ-5104-d2: A Technical Guide to its Metabolism and Pharmacokinetics

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Compound of Interest

Compound Name: AZ-5104-d2

Cat. No.: B15610025

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This in-depth technical guide explores the metabolic and pharmacokinetic profile of **AZ-5104-d2**, a deuterated analog of AZ-5104, an active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, osimertinib. Understanding the disposition of this compound is critical for its potential therapeutic applications, particularly in the context of non-small cell lung cancer (NSCLC). This document provides a comprehensive overview of its mechanism of action, detailed experimental methodologies for its study, and a summary of key quantitative data.

Core Concepts: Metabolism and Pharmacokinetics of AZ-5104-d2

AZ-5104 is a potent inhibitor of EGFR, including mutations such as L858R, exon 19 deletion, and the T790M resistance mutation.^[1] **AZ-5104-d2**, its deuterated counterpart, is investigated to potentially improve the pharmacokinetic properties of the parent drug. Deuteration can influence drug metabolism by slowing the rate of cytochrome P450 (CYP)-mediated reactions, a phenomenon known as the kinetic isotope effect.^[2]

The metabolism of the non-deuterated form, AZ-5104, is primarily mediated by CYP3A4/5.^[3] Studies on deuterated osimertinib have shown that deuteration significantly inhibits the metabolic pathway leading to the formation of AZ-5104.^[2] This alteration in metabolism can

lead to higher systemic exposure (AUC) and peak plasma concentrations (Cmax) of the parent compound.[2]

Pharmacokinetically, the distribution of osimertinib and its metabolites, including AZ-5104, is extensive. The brain accumulation of both osimertinib and AZ-5104 is restricted by the efflux transporters ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein).

Quantitative Data Summary

The following tables summarize key quantitative data related to the in vitro potency and pharmacokinetic parameters of AZ-5104 and the effects of deuteration on osimertinib metabolism.

Table 1: In Vitro Potency of AZ-5104 against EGFR Mutations

Cell Line	EGFR Mutation	IC50 (nM)
PC9	Exon 19 Deletion	~1-2
NCI-H1975	L858R/T790M	~1-2
LoVo	Wild-Type	~25-33

Source: Data compiled from multiple preclinical studies.[1]

Table 2: Effect of Deuteration on Osimertinib Pharmacokinetics in Rats

Compound	Cmax (ng/mL)	AUC (ng·h/mL)
Osimertinib	Lower	Lower
Osimertinib-d3	Higher	Higher

Source: Comparative pharmacokinetic study of osimertinib and its deuterated analog.[2]

Table 3: Impact of Deuteration on AZ-5104 Formation

Parent Compound	Plasma Concentration of AZ-5104
Osimertinib	Detectable
Osimertinib-d3	Significantly Decreased

Source: In vivo metabolism studies comparing osimertinib and its deuterated form.[\[2\]](#)

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of drug metabolism and pharmacokinetics. Below are generalized protocols based on standard industry practices and published literature for studying a compound like **AZ-5104-d2**.

In Vitro Metabolism Assay

Objective: To determine the metabolic stability and identify the metabolites of **AZ-5104-d2** in liver microsomes.

Materials:

- **AZ-5104-d2**
- Pooled human liver microsomes (HLM)
- NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
- Phosphate buffer (pH 7.4)
- Acetonitrile (for quenching)
- Internal standard for LC-MS/MS analysis
- LC-MS/MS system

Procedure:

- Prepare a stock solution of **AZ-5104-d2** in a suitable organic solvent (e.g., DMSO).

- In a microcentrifuge tube, pre-incubate HLM (final concentration ~0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
- Initiate the reaction by adding **AZ-5104-d2** (final concentration ~1 µM) and the NADPH regenerating system.
- Incubate the reaction mixture at 37°C.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
- Centrifuge the samples to pellet the protein.
- Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound (**AZ-5104-d2**) and identify potential metabolites.
- Calculate the in vitro half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}).

Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of **AZ-5104-d2** in mice following oral administration.

Materials:

- **AZ-5104-d2**
- Vehicle for oral administration (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
- Male BALB/c mice (6-8 weeks old)
- Oral gavage needles
- Blood collection supplies (e.g., heparinized capillaries)
- Centrifuge
- LC-MS/MS system

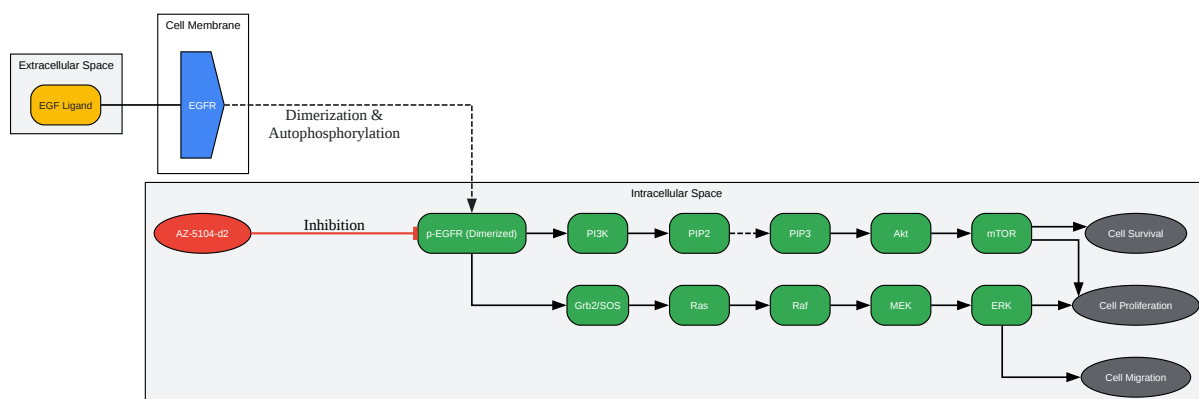
Procedure:

- Formulate **AZ-5104-d2** in the vehicle to the desired concentration.
- Administer a single oral dose of **AZ-5104-d2** to a cohort of mice (e.g., 10 mg/kg).
- At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples via retro-orbital or tail vein bleeding into heparinized tubes.
- Centrifuge the blood samples to separate the plasma.
- Store plasma samples at -80°C until analysis.
- Extract **AZ-5104-d2** from plasma samples using protein precipitation or liquid-liquid extraction.
- Quantify the concentration of **AZ-5104-d2** in the plasma samples using a validated LC-MS/MS method.
- Calculate key pharmacokinetic parameters such as C_{max}, T_{max}, AUC, and half-life using appropriate software.

Visualizations

Signaling Pathway

AZ-5104-d2, like its non-deuterated form, targets the EGFR signaling pathway. Upon binding of a ligand such as EGF, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and migration.

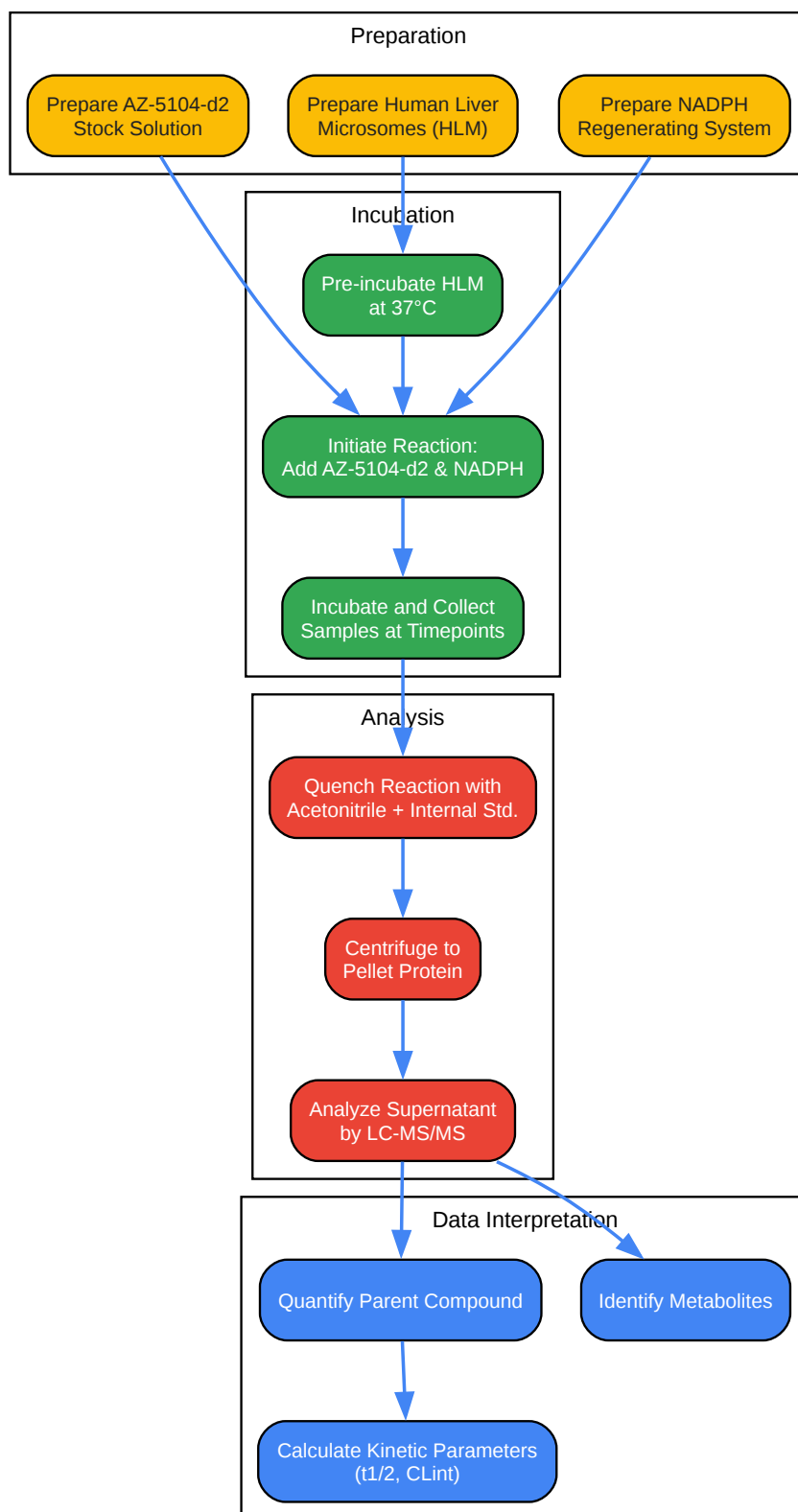


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Caption: EGFR signaling pathway and the inhibitory action of **AZ-5104-d2**.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro metabolism of **AZ-5104-d2**.



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